![molecular formula C14H18N2O5 B11949657 Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate CAS No. 89137-40-6](/img/structure/B11949657.png)
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate typically involves multiple steps. One common method includes the reaction of phenylmethoxycarbonyl chloride with 3-aminopropanoic acid, followed by esterification with methanol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and therapeutic treatments.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate include:
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- 3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions and applications in various fields. Its versatility and potential for modification make it a valuable compound in scientific research .
Properties
CAS No. |
89137-40-6 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate |
InChI |
InChI=1S/C14H18N2O5/c1-20-13(18)9-16-12(17)7-8-15-14(19)21-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,19)(H,16,17) |
InChI Key |
SRTRHRPTDAYVJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


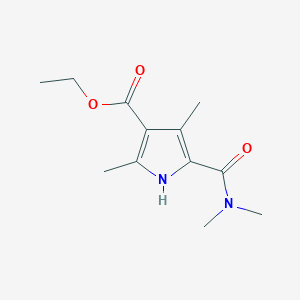

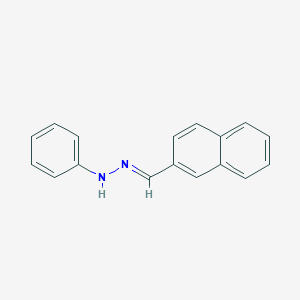

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
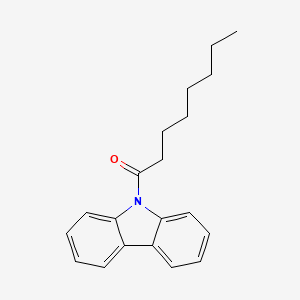
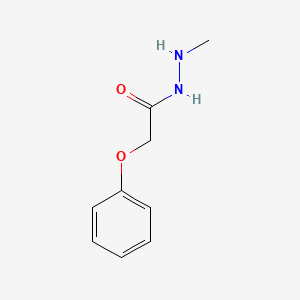

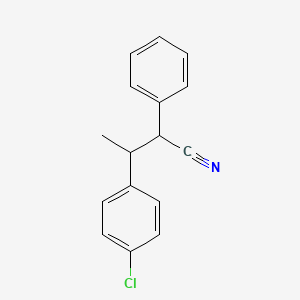

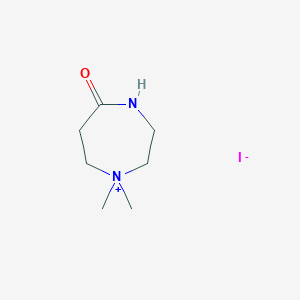
![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)

